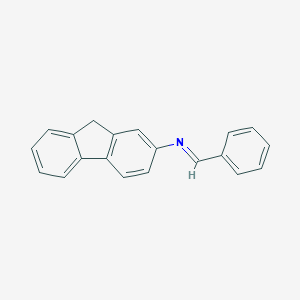

Benzylidene 2-fluorenamine

Overview

Description

Benzylidene 2-fluorenamine is an organic compound with the molecular formula C20H15N and a molecular weight of 269.35 g/mol . It appears as white or pale yellow crystals and is stable at room temperature. it may decompose when exposed to light and heat . This compound is primarily used as a catalyst and intermediate in organic synthesis, particularly in the production of dyes and various organic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylidene 2-fluorenamine can be synthesized through the reaction of ammonia with difluorobenzophenone . This reaction typically occurs in an inert atmosphere and is carried out in organic solvents such as methanol or dimethylformamide .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process is conducted under controlled temperature and pressure to prevent decomposition and ensure the stability of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzylidene 2-fluorenamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo substitution reactions, particularly in the presence of halogens or other electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogens or other electrophiles in the presence of catalysts like aluminum chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction may produce fluorenamines .

Scientific Research Applications

Benzylidene 2-fluorenamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzylidene 2-fluorenamine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific biochemical pathways, leading to its effects in biological systems. For example, its derivatives have been shown to inhibit neutrophil adherence by targeting beta 2-integrins. This anti-adhesion activity is crucial in reducing inflammation and other related conditions.

Comparison with Similar Compounds

Fluorenone: A ketone derivative of fluorene, used in organic synthesis and as a precursor to other compounds.

Fluorenamine: An amine derivative of fluorene, used in the synthesis of dyes and other organic compounds.

Benzylidene malononitrile: Used in the synthesis of pharmaceuticals and specialty chemicals.

Uniqueness: Benzylidene 2-fluorenamine stands out due to its unique structure, which combines the properties of both benzylidene and fluorenamine. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Biological Activity

Benzylidene 2-fluorenamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant research findings concerning this compound.

Chemical Structure and Properties

Chemical Formula : CHN

Molecular Weight : 285.34 g/mol

CAS Registry Number : 139644

The structure of this compound features a benzylidene group attached to a 2-fluorenamine core, which contributes to its reactivity and biological interactions.

Synthesis Methods

This compound can be synthesized through the condensation reaction of benzaldehyde with 2-fluorenamine. This reaction typically occurs under acidic or basic conditions and can be optimized using various catalysts. Recent studies have explored eco-friendly synthesis methods using natural biocatalysts, which enhance yield while minimizing environmental impact .

Antiproliferative Activity

Research has demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. A study highlighted its efficacy in inhibiting the growth of human cancer cells, suggesting that it may interfere with cellular mechanisms critical for tumor proliferation .

The biological activity of this compound is largely attributed to its ability to form Schiff bases, which are known for their diverse biological activities. The imine group formed during the condensation reaction is crucial for the compound's interaction with biological targets, including enzymes and receptors involved in cell signaling pathways .

Case Studies and Research Findings

-

Anticancer Studies :

- A series of derivatives based on this compound were tested for their anticancer properties. The results indicated that certain modifications to the structure could enhance its activity against specific cancer types.

- In vitro assays revealed that compounds containing the benzylidene moiety showed higher cytotoxicity compared to their non-benzylidene counterparts, emphasizing the importance of this functional group in enhancing biological activity.

-

Enzyme Inhibition :

- This compound has been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in managing metabolic disorders.

-

Neuroprotective Effects :

- Some studies have indicated that this compound could possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases. This aspect requires further investigation but presents an exciting avenue for future research.

Data Summary Table

Properties

IUPAC Name |

N-(9H-fluoren-2-yl)-1-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c1-2-6-15(7-3-1)14-21-18-10-11-20-17(13-18)12-16-8-4-5-9-19(16)20/h1-11,13-14H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLBNAQKLUROAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)N=CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13924-50-0 | |

| Record name | Benzylidene 2-fluoreneamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013924500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13924-50-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(BENZYLIDENEAMINO)FLUORENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.